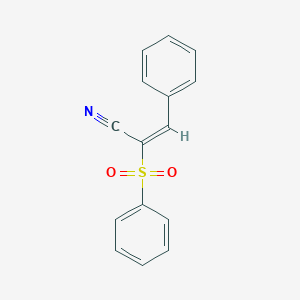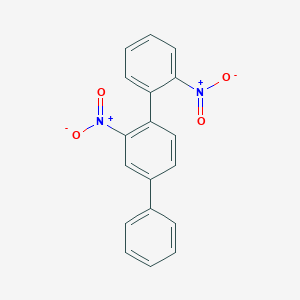
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is an organic compound characterized by the presence of a benzenesulfonyl group and a phenyl group attached to a prop-2-enenitrile backbone
Aplicaciones Científicas De Investigación
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for the study and use of “(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile typically involves the reaction of benzenesulfonyl chloride with a suitable precursor under controlled conditions. One common method involves the use of benzenesulfonyl hydrazide as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of a phenyl group.
Benzenesulfonyl chloride: Lacks the nitrile and phenylpropene components.
4-toluene sulfonyl chloride: Contains a toluene group instead of a phenyl group.
Uniqueness
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile is unique due to the combination of its benzenesulfonyl and phenylpropene groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c16-12-15(11-13-7-3-1-4-8-13)19(17,18)14-9-5-2-6-10-14/h1-11H/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMQMOILXJIET-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-1-(5-{4-[(4-nitrophenyl)diazenyl]anilino}-5-oxopentyl)pyridinium](/img/structure/B371185.png)
![2-{Ethyl[(4,5,6,7-tetrafluoro-1-benzothien-3-yl)methyl]amino}ethanol](/img/structure/B371187.png)
![1-[(5-Fluoro-1-benzothiophen-3-yl)methyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane](/img/structure/B371188.png)
![3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-en-5-yl(phenyl)methanone](/img/structure/B371189.png)


![1-[4-(Methoxycarbonyl)benzyl]pyridinium](/img/structure/B371194.png)
![2-[(4-ethoxybenzylidene)amino]-9H-fluoren-9-one](/img/structure/B371195.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-(3-methoxybenzyl)thiourea](/img/structure/B371196.png)
![2-(4-Bromophenyl)-1-[6-(hexyloxy)-2-naphthyl]ethanone](/img/structure/B371199.png)
![N-[(3-chloro-1-benzothien-2-yl)carbonyl]-N'-cyclopropylthiourea](/img/structure/B371201.png)

![1-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]-4-pentylcyclohexanol](/img/structure/B371205.png)
